molecular formula C22H18F3IO5 B11990681 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate

Cat. No.: B11990681
M. Wt: 546.3 g/mol
InChI Key: JMZYVPQVWMMERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, an iodophenoxy group, a trifluoromethyl group, and an isobutyrate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate typically involves multiple steps, including the formation of the chromenone core, the introduction of the iodophenoxy group, and the esterification with isobutyric acid. Common reagents used in these reactions include iodine, trifluoromethylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The iodophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3-(4-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate
  • 6-Ethyl-3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate
  • 6-Ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate

Uniqueness

The uniqueness of 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate lies in its iodophenoxy group, which imparts distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for specific applications where iodine’s reactivity and properties are advantageous.

Properties

Molecular Formula

C22H18F3IO5

Molecular Weight

546.3 g/mol

IUPAC Name

[6-ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-methylpropanoate

InChI

InChI=1S/C22H18F3IO5/c1-4-12-9-15-17(10-16(12)31-21(28)11(2)3)30-20(22(23,24)25)19(18(15)27)29-14-7-5-13(26)6-8-14/h5-11H,4H2,1-3H3

InChI Key

JMZYVPQVWMMERB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)C)OC(=C(C2=O)OC3=CC=C(C=C3)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.